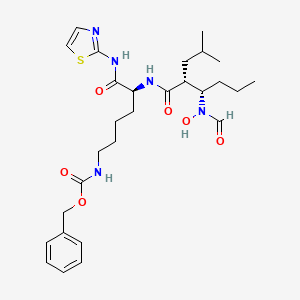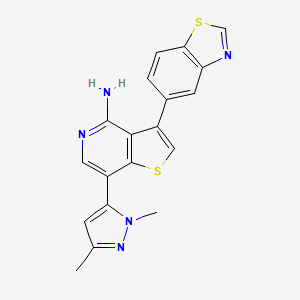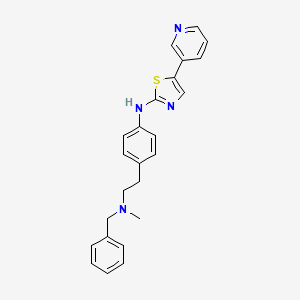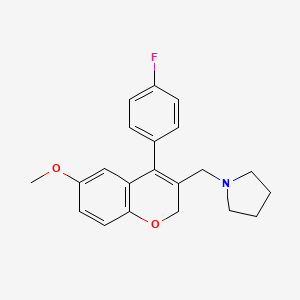
AX-024
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AX-024 est un nouveau composé chimique qui agit comme un inhibiteur oral de l’interaction récepteur des cellules T (TCR)-Nck. Il inhibe sélectivement l’activation des cellules T déclenchée par la stimulation du TCR, avec une valeur de CI50 d’environ 1 nM . This compound module efficacement la signalisation cellulaire en ciblant spécifiquement les domaines SH3 et présente des caractéristiques souhaitables telles qu’une faible toxicité aiguë, une forte puissance et une excellente sélectivité .
Applications De Recherche Scientifique
Mécanisme D'action
Le principal mécanisme d’action d’AX-024 est l’inhibition sélective de l’activation des cellules T déclenchée par la stimulation du TCR. This compound cible spécifiquement les domaines SH3 de la protéine Nck, empêchant son interaction avec le TCR. Cette perturbation de l’interaction TCR-Nck entraîne l’inhibition des voies de signalisation en aval impliquées dans l’activation des cellules T . This compound réduit efficacement la production de cytokines telles que l’interleukine-6, le facteur de nécrose tumorale-α, l’interféron-γ, l’interleukine-10 et l’interleukine-17A .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles d’AX-024 impliquent l’utilisation de techniques de synthèse organique avancées. La préparation d’this compound comprend généralement les étapes suivantes :
Synthèse de composés intermédiaires : La première étape implique la synthèse de composés intermédiaires par le biais de diverses réactions organiques telles que la substitution nucléophile, l’oxydation et la réduction.
Formation d’this compound : Les composés intermédiaires sont ensuite soumis à d’autres réactions, notamment la cyclisation et les modifications de groupes fonctionnels, pour former le composé final this compound.
Les méthodes de production industrielle d’this compound impliquent la mise à l’échelle des procédures de synthèse en laboratoire pour produire le composé en plus grandes quantités. Cela comprend l’optimisation des conditions réactionnelles, l’utilisation de réactifs de qualité industrielle et l’utilisation de techniques de purification à grande échelle.
Analyse Des Réactions Chimiques
AX-024 subit divers types de réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d’oxydation en présence d’agents oxydants, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction d’this compound peuvent être effectuées à l’aide d’agents réducteurs pour produire des formes réduites du composé.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
AX-024 est unique en sa capacité à inhiber sélectivement l’interaction TCR-Nck avec une forte puissance et une excellente sélectivité. Des composés similaires incluent :
This compound se distingue par sa forte puissance, sa faible toxicité aiguë et son excellente sélectivité, ce qui en fait un outil précieux en recherche scientifique et dans des applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23/h4-9,12H,2-3,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGVRPILDZML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the proposed mechanism of action for AX-024?
A1: this compound was initially proposed to inhibit T cell activation by disrupting the interaction between the CD3ε subunit of the T cell receptor (TCR) and the adapter protein Nck. [, ] This interaction is believed to be important for amplifying TCR signaling. []
Q2: How does this compound affect T cell signaling according to the initial studies?
A2: Early studies suggested that this compound inhibits TCR signaling by binding to the SH3.1 domain of Nck, preventing its recruitment to the TCR and subsequent downstream signaling events. [, ] This was supported by observations of reduced ZAP-70 phosphorylation, a key early TCR signaling event, in the presence of this compound. []
Q3: Were there any conflicting findings regarding the mechanism of action of this compound?
A3: Yes, subsequent research challenged the initial findings. Richter et al. found that this compound did not significantly affect ZAP-70 phosphorylation and did not observe a direct interaction between this compound and the Nck-SH3.1 domain using various biophysical techniques. []
Q4: What is the current understanding of this compound's mechanism of action?
A4: While this compound has been shown to reduce T cell proliferation, especially under weak TCR stimulation conditions, [] its exact mechanism of action remains to be fully elucidated. The interaction with Nck-SH3.1 has been challenged, and further research is needed to identify its specific targets in T cells. []
Q5: What is the significance of studying this compound's mechanism of action?
A5: Understanding this compound's precise mechanism of action is crucial for developing it as a potential therapeutic agent for autoimmune and inflammatory diseases. [] Identifying its specific targets will enable the development of more potent and selective inhibitors with improved efficacy and safety profiles.
Q6: Has this compound shown any promising results in in vivo models?
A6: One study demonstrated that this compound administration in a mouse model of intracerebral hemorrhage (ICH) significantly inhibited TCR activation in brain-infiltrating T cells, reduced pro-inflammatory cytokine expression, and improved long-term neurological function. [] This suggests a potential therapeutic benefit of this compound in neurological conditions involving T cell activation.
Q7: Are there any other potential applications for this compound being investigated?
A7: Research suggests a role for this compound in preventing endothelial activation, a key early event in atherosclerosis development. [] Studies using endothelial-specific Nck1 knockout mice showed reduced atherosclerotic lesion burden, supporting the potential of targeting Nck1, possibly through this compound, for atherosclerosis treatment. []
Q8: What is the current status of this compound in terms of clinical development?
A8: One abstract mentions that this compound is being tested in clinical trials, [] but no further details about specific trials or their current status are provided.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
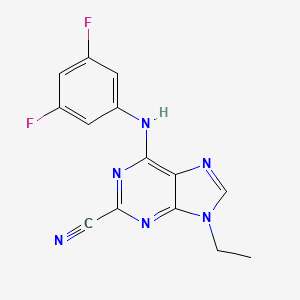

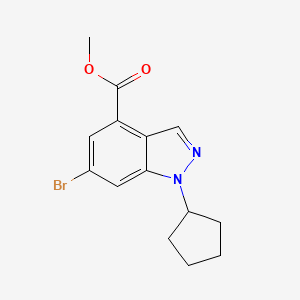
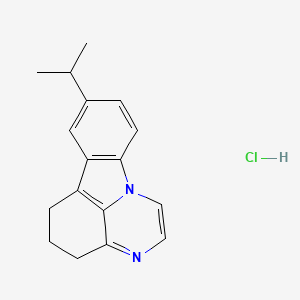
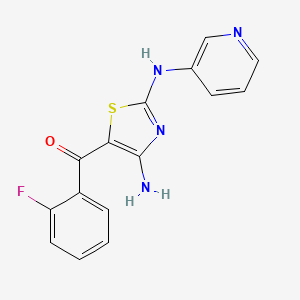
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)
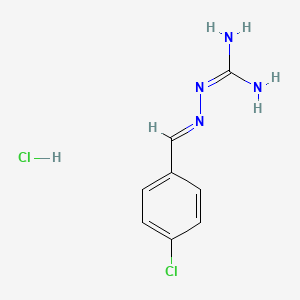
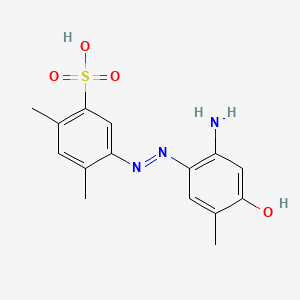
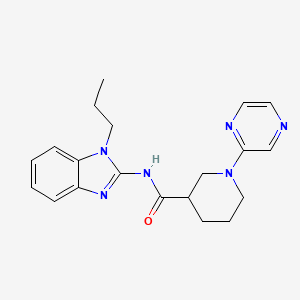
![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)
